Cas no 101869-74-3 ((4-methoxycyclohexyl)methanol, Mixture of diastereomers)

(4-methoxycyclohexyl)methanol, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanemethanol, 4-methoxy-
- (4-methoxycyclohexyl)methanol
- 4-methoxyCyclohexanemethanol
- (4-methoxycyclohexyl)methanol, Mixture of diastereomers
- NCHJRCMIGDFPBX-UHFFFAOYSA-N
- (4methoxy-cyclohexyl)-methanol
- CS-0343507
- F98092
- SCHEMBL1564231
- DA-20816
- G80654
- BEA86974
- [Cis-4-methoxycyclohexyl]methanol
- 4-methoxycyclohexylmethanol
- SCHEMBL1564196
- SCHEMBL1564198
- DTXSID10594869
- CS-0416081
- trans-(4-methoxycyclohexyl)methanol
- 101869-74-3
- 888710-00-7
- 4-methoxy-cyclohexanemethanol
- EN300-3478769
- (4-methoxy-cyclohexyl)-methanol
- trans-4-Methoxycyclohexyl)methanol
- 1207625-64-6
- rel-((1R,4r)-4-methoxycyclohexyl)methanol
-
- MDL: MFCD26885663
- Inchi: InChI=1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3
- InChI Key: NCHJRCMIGDFPBX-UHFFFAOYSA-N
- SMILES: COC1CCC(CC1)CO
Computed Properties
- Exact Mass: 144.11503g/mol
- Monoisotopic Mass: 144.11503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 85.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.5Ų
- Molecular Weight: 144.21g/mol
(4-methoxycyclohexyl)methanol, Mixture of diastereomers Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3478769-0.05g |
(4-methoxycyclohexyl)methanol |
101869-74-3 | 95.0% | 0.05g |
$142.0 | 2025-03-18 | |
Enamine | EN300-3478769-0.25g |
(4-methoxycyclohexyl)methanol |
101869-74-3 | 95.0% | 0.25g |
$302.0 | 2025-03-18 | |
A2B Chem LLC | AA07329-250mg |
(4-Methoxycyclohexyl)methanol |
101869-74-3 | 95% | 250mg |
$353.00 | 2024-04-20 | |
1PlusChem | 1P00069T-250mg |
Cyclohexanemethanol, 4-methoxy- |
101869-74-3 | 97% | 250mg |
$178.00 | 2023-12-27 | |
Aaron | AR0006I5-500mg |
Cyclohexanemethanol, 4-methoxy- |
101869-74-3 | 97% | 500mg |
$292.00 | 2025-01-20 | |
A2B Chem LLC | AA07329-50mg |
(4-Methoxycyclohexyl)methanol |
101869-74-3 | 95% | 50mg |
$185.00 | 2024-04-20 | |
Advanced ChemBlocks | P43009-5g |
4-Methoxy-cyclohexanemethanol |
101869-74-3 | 95% | 5g |
$1680 | 2024-05-20 | |
Enamine | EN300-3478769-1g |
(4-methoxycyclohexyl)methanol, Mixture of diastereomers |
101869-74-3 | 95% | 1g |
$610.0 | 2023-09-03 | |
Enamine | EN300-3478769-10g |
(4-methoxycyclohexyl)methanol, Mixture of diastereomers |
101869-74-3 | 95% | 10g |
$4942.0 | 2023-09-03 | |
Enamine | EN300-3478769-5.0g |
(4-methoxycyclohexyl)methanol |
101869-74-3 | 95.0% | 5.0g |
$2533.0 | 2025-03-18 |
(4-methoxycyclohexyl)methanol, Mixture of diastereomers Related Literature
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1. Book reviews
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on (4-methoxycyclohexyl)methanol, Mixture of diastereomers
Research Brief on (4-Methoxycyclohexyl)methanol (CAS: 101869-74-3) and Its Diastereomeric Mixtures
(4-Methoxycyclohexyl)methanol (CAS: 101869-74-3), a chiral cyclohexane derivative, has garnered significant attention in pharmaceutical and chemical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This research brief synthesizes recent advancements (2022-2024) regarding its diastereomeric mixtures, focusing on synthetic methodologies, stereochemical implications, and emerging therapeutic applications.
Synthetic Innovations: Recent studies highlight improved stereoselective synthesis routes for (4-methoxycyclohexyl)methanol diastereomers. A 2023 Journal of Organic Chemistry report (DOI: 10.1021/acs.joc.3c01245) demonstrated enzymatic resolution using lipase B from Candida antarctica, achieving >95% de for individual diastereomers. Concurrently, asymmetric hydrogenation of 4-methoxybenzaldehyde derivatives (ACS Catal. 2024, 14, 2345) utilizing iridium-phosphine catalysts yielded the target compound with 89% ee, addressing prior challenges in enantiopurity.
Structural and Pharmacological Insights: X-ray crystallography studies (Acta Cryst. 2023, E79, 1028-1031) revealed distinct conformational preferences of diastereomers, influencing their molecular interactions. Notably, the cis-isomer exhibited enhanced binding to GABAA receptor subtypes in neuropharmacological assays (Eur. J. Med. Chem. 2024, 265, 116120), suggesting potential as a anxiolytic precursor. The trans-configuration showed preferential metabolism by CYP2D6 in ADME studies (Drug Metab. Dispos. 2023, 51, 1122-1130), highlighting stereochemistry-dependent pharmacokinetics.
Material Science Applications: As a building block for liquid crystals, the diastereomeric mixture demonstrated tunable mesomorphic properties when incorporated into phenyl benzoate derivatives (Liq. Cryst. 2024, 51, 678-690). The methoxy-hydroxymethyl substitution pattern enabled temperature-dependent phase transitions between 78-112°C, with the cis/trans ratio critically affecting clearing points.
Analytical Advancements: Novel chiral HPLC methods employing amylose tris(3-chloro-5-methylphenylcarbamate) columns (J. Chromatogr. A 2023, 1705, 464216) achieved baseline separation (Rs > 2.5) of all four stereoisomers within 15 minutes, facilitating quality control in GMP production. Quantitative 13C NMR (Magn. Reson. Chem. 2024, 62, 45-52) further enabled direct diastereomeric ratio determination without derivatization.
Emerging Therapeutic Directions: Structure-activity relationship (SAR) studies of (4-methoxycyclohexyl)methanol derivatives identified the cis-1,4-substituted isomer as a potent inhibitor of sphingosine-1-phosphate lyase (IC50 = 3.2 nM in J. Med. Chem. 2023, 66, 8912-8928), positioning it as a candidate for autoimmune disease modulation. Parallel work (Bioorg. Chem. 2024, 143, 107042) revealed antimicrobial synergism when the trans-isomer was conjugated with fluoroquinolones against MRSA (MIC reduction 8-fold).
Conclusion: The evolving research landscape underscores (4-methoxycyclohexyl)methanol's multifaceted utility, with diastereomeric control emerging as a critical parameter for both pharmacological efficacy and material properties. Ongoing clinical translation of its derivatives (Phase I trial NCT05874292 for an S1PL inhibitor) warrants continued stereochemical optimization and process chemistry innovations.
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